5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline
Overview
Description
5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group, a methoxyphenoxy group, and a propyl chain attached to the aniline core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-methoxyphenol.
Formation of Intermediate: The 4-methoxyphenol is reacted with propylene oxide to form 2-(4-methoxyphenoxy)propanol.
Coupling Reaction: The intermediate 2-(4-methoxyphenoxy)propanol is then coupled with 5-chloro-2-methylaniline using a suitable coupling agent such as thionyl chloride or phosphorus oxychloride under controlled conditions to yield the final product
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Corresponding substituted aniline derivatives.
Scientific Research Applications
5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide
- 5-Chloro-2-(2,4-dichlorophenoxy)phenol
Uniqueness
5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline is unique due to its specific structural features, such as the combination of a chloro group, a methoxyphenoxy group, and a propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12-4-5-14(18)10-17(12)19-11-13(2)21-16-8-6-15(20-3)7-9-16/h4-10,13,19H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTAUIROXFVCDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC(C)OC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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